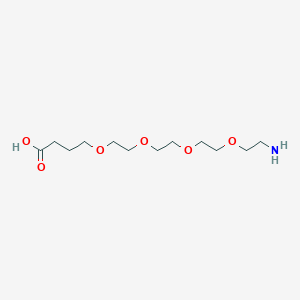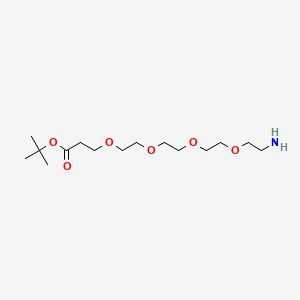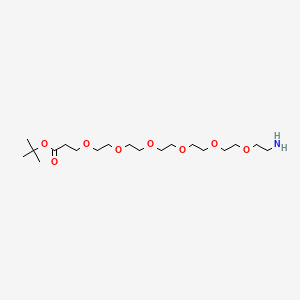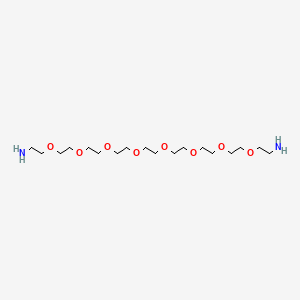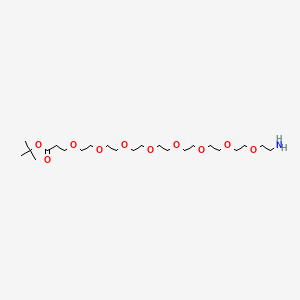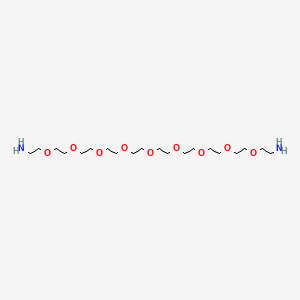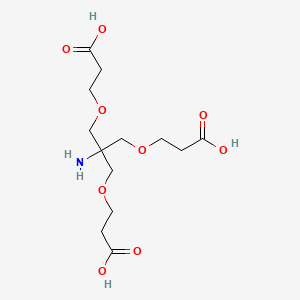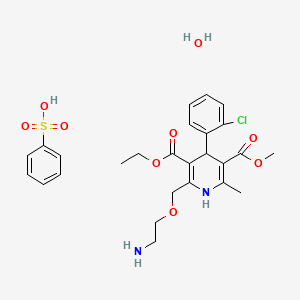
6,7-Dimethoxy-~{n}-(2-Methyl-4-Phenoxy-Phenyl)quinazolin-4-Amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Novel modulator of KSR-dependent MAPK signaling, antagonizing RAF heterodimerization as well as the conformational changes required for phosphorylation and activation of KSR-bound MEK (mitogen-activated protein kinase)
APS-2-79 is a KSR-dependent MAPK modulator. APS-2-79 modulates KSR-dependent MAPK signalling by antagonizing RAF heterodimerization as well as the conformational changes required for phosphorylation and activation of KSR-bound MEK (mitogen-activated protein kinase kinase). APS-2-79 increased the potency of several MEK inhibitors specifically within Ras-mutant cell lines by antagonizing release of negative feedback signalling, demonstrating the potential of targeting KSR to improve the efficacy of current MAPK inhibitors. Co-targeting of enzymatic and scaffolding activities within Ras-MAPK signalling complexes is a therapeutic strategy for overcoming Ras-driven cancers.
Applications De Recherche Scientifique
Inhibition of Oncogenic Ras Signaling
APS-2-79 is known to be a stabilizer of the Kinase suppressor of Ras (KSR) inactive state . This results in the inhibition of oncogenic Ras signaling . Ras proteins play a crucial role in cellular signal transduction, and their dysregulation can lead to the development of cancer .
Antagonizing the Ras–MAPK Pathway
The compound has been found to antagonize the Ras–MAPK pathway . The Ras–MAPK pathway is involved in the regulation of cell growth, differentiation, and survival . By antagonizing this pathway, APS-2-79 could potentially be used in the treatment of diseases characterized by abnormal cell growth, such as cancer .
Enhancement of MEK Inhibitors
In cell lines with Ras mutations, APS-2-79 has been found to increase the potency of several MEK inhibitors . MEK inhibitors are a class of drugs that inhibit the mitogen-activated protein kinase/extracellular signal-regulated kinase (MEK), a key component of the MAPK/ERK pathway . These inhibitors are used in the treatment of various types of cancer .
Binding to the KSR Active Site
APS-2-79 has been found to bind to the KSR active site with an IC50 value of 120 nM . This suggests that the compound could potentially be used to modulate the activity of KSR, a protein that plays a key role in the MAPK signaling pathway .
Potential Use in Drug Development
Given its ability to modulate key signaling pathways involved in cell growth and survival, APS-2-79 could potentially be used in the development of new drugs for the treatment of diseases characterized by abnormal cell growth, such as cancer .
Research Tool in Cell Biology
Due to its effects on cellular signaling pathways, APS-2-79 can be used as a research tool in cell biology to study the role of these pathways in various cellular processes .
Mécanisme D'action
Target of Action
APS-2-79 primarily targets the Kinase Suppressor of Ras (KSR) . KSR is a scaffold protein in the Mitogen-Activated Protein Kinase (MAPK) pathway . It plays a crucial role in the regulation of the MAPK signaling pathway, which is often deregulated in various cancers .
Mode of Action
APS-2-79 acts as a KSR-dependent MEK antagonist . It disrupts ATP biotin binding within the KSR2-MEK1 complex, achieving an inhibitory concentration (IC50) of 120 nM . This action stabilizes the inactive state of KSR, thereby antagonizing oncogenic Ras-MAPK signaling .
Biochemical Pathways
The primary biochemical pathway affected by APS-2-79 is the Ras-MAPK pathway . By stabilizing the inactive state of KSR, APS-2-79 inhibits the phosphorylation and activation of MEK, a key component of the MAPK pathway . This leads to the suppression of oncogenic Ras-MAPK signaling .
Pharmacokinetics
It is known that the compound is soluble in dmso .
Result of Action
APS-2-79 has been shown to suppress KSR-stimulated MEK and ERK phosphorylation . It also enhances the efficacy of the clinical MEK inhibitor trametinib within cancer cell lines containing K-Ras mutations . These actions suggest that APS-2-79 could be a potential therapeutic strategy for overcoming Ras-driven cancers .
Propriétés
IUPAC Name |
6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKZLFZZBGBOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

